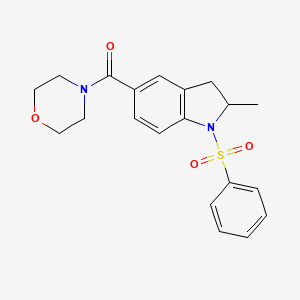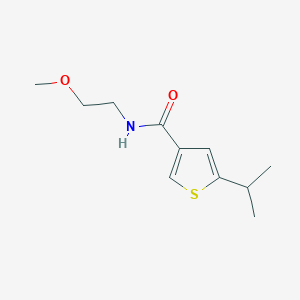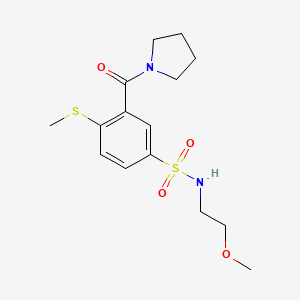
2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline
Descripción general
Descripción
2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis.
Mecanismo De Acción
2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by 2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline has been shown to have a variety of biochemical and physiological effects. In neuronal cells, it has been shown to increase the levels of neuroprotective proteins and decrease the levels of pro-inflammatory cytokines. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline in lab experiments is its specificity for GSK-3β. This allows researchers to study the effects of GSK-3β inhibition without affecting other cellular processes. One limitation is that it may have off-target effects on other kinases, which could complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and schizophrenia. Another direction is to study its effects on other cellular processes, such as autophagy and mitochondrial function. Additionally, there may be potential for the development of novel analogs of 2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline with improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline has been studied extensively for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer. Its ability to inhibit GSK-3β has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Additionally, it has been shown to have mood-stabilizing effects and may be useful in the treatment of bipolar disorder. In cancer research, it has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
[1-(benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-13-17-14-16(20(23)21-9-11-26-12-10-21)7-8-19(17)22(15)27(24,25)18-5-3-2-4-6-18/h2-8,14-15H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPEZSZWYQXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methyl-1-(phenylsulfonyl)-2,3-dihydro-1H-indol-5-yl](morpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethylphenyl)-2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4850950.png)
![2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4850957.png)
![N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4850964.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4850970.png)
![4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4850973.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4850976.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850986.png)
![methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4850989.png)


![ethyl 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4851030.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4851032.png)

![3-allyl-5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4851042.png)